![molecular formula C7H6ClFO3S B1304785 3-Fluoro-4-methoxybenzenesulfonyl chloride CAS No. 67475-55-2](/img/structure/B1304785.png)
3-Fluoro-4-methoxybenzenesulfonyl chloride
Overview
Description
3-Fluoro-4-methoxybenzenesulfonyl chloride is a chemical compound with the empirical formula C7H6ClFO3S . It has a molecular weight of 224.64 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methoxybenzenesulfonyl chloride consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 314.9±22.0 °C at 760 mmHg, and a molar refractivity of 46.9±0.4 cm³ .Physical And Chemical Properties Analysis
3-Fluoro-4-methoxybenzenesulfonyl chloride has a density of 1.5±0.1 g/cm³, a boiling point of 314.9±22.0 °C at 760 mmHg, and a molar refractivity of 46.9±0.4 cm³ . It also has a flash point of 144.3±22.3 °C and a molar volume of 154.3±3.0 cm³ .Scientific Research Applications
Pharmaceutical Intermediates
3-Fluoro-4-methoxybenzenesulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It acts as a protecting group agent for nitrogen functions, which is crucial in the development of anti-HIV medications .
Proteomics Research
This compound is also used in proteomics research, where it may be involved in the study of proteins and their functions. It’s used for research purposes and not intended for diagnostic or therapeutic use .
Organic Synthesis
In organic chemistry, 3-Fluoro-4-methoxybenzenesulfonyl chloride can be used to synthesize a variety of sulfonyl compounds. These compounds have potential applications in creating new materials or chemicals with specific properties .
Nucleophilic Aromatic Substitution
The fluoride substituent of 3-Fluoro-4-methoxybenzenesulfonyl chloride enables it to undergo nucleophilic aromatic substitution reactions. This is a type of reaction where an electron-rich nucleophile can displace a leaving group, such as a halide, on an aromatic ring .
Safety and Hazards
3-Fluoro-4-methoxybenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment when handling this compound . It is also advised to use this compound in a well-ventilated area .
Mechanism of Action
Target of Action
3-Fluoro-4-methoxybenzenesulfonyl chloride is primarily used as a chemical intermediate
Mode of Action
It is known that sulfonyl chlorides, in general, are reactive and can undergo various chemical reactions, such as substitution and addition reactions .
Result of Action
It is known that the compound is corrosive and can cause severe skin burns and eye damage .
Action Environment
The action of 3-Fluoro-4-methoxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated area to minimize inhalation exposure . Additionally, it should be stored at room temperature .
properties
IUPAC Name |
3-fluoro-4-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVDOYCKCLEKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379088 | |
Record name | 3-fluoro-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxybenzenesulfonyl chloride | |
CAS RN |
67475-55-2 | |
Record name | 3-fluoro-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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